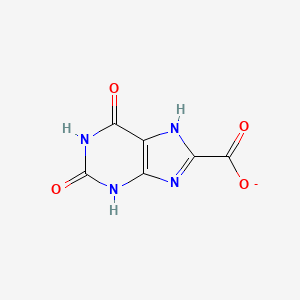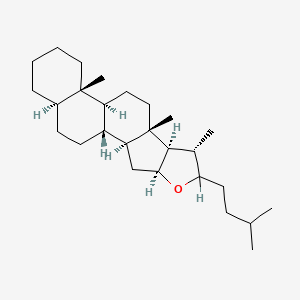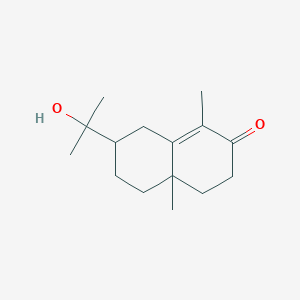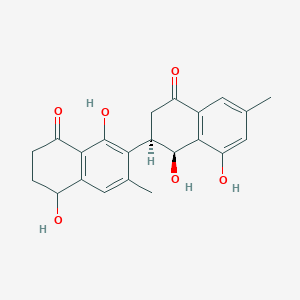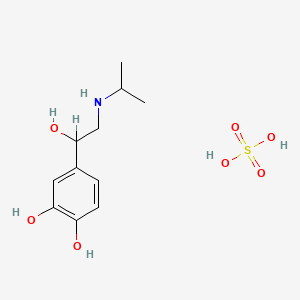
Isoprenaline sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoproterenol Sulfate is the sulfate salt form of isoproterenol, a beta-adrenergic receptor agonist with bronchodilator activity. Isoproterenol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
Scientific Research Applications
Ion Currents in Myocardium
Isoprenaline activates several ion currents in mammalian myocardium. Its impact on action potential configuration, L-type Ca2+ current, and rectifier K+ currents was studied in canine ventricular cells, demonstrating frequency-dependent effects (Szentandrassy et al., 2012).
Paradoxical Bradycardia
A study on the paradoxical effect of isoprenaline infusion showed that while isoprenaline typically increases heart rate, it can induce paradoxical bradycardia in certain patients, revealing insights into cardiac electrophysiology (Brembilla-Perrot et al., 2005).
Cardioprotection Studies
Research involving Azadirachta indica A. Juss. demonstrated the cardioprotective potential of this plant against isoprenaline-induced myocardial infarction in rats, comparing its efficacy with vitamin E (Peer et al., 2008).
Isoprenaline-DNA Interaction
A study explored the interaction between isoprenaline and DNA, using electrochemical and spectroscopic methods. This research provides insights into the molecular interactions of isoprenaline (Ni et al., 2011).
Binding with Serum Albumin
The binding of isoprenaline with bovine serum albumin (BSA) was studied, offering insights into its interactions within the cardiovascular system. This study used various spectroscopic and computational approaches (Chandel et al., 2018).
Effects on Fertile and Ovariectomized Rats
Research on isoprenaline-induced myocardial injury in fertile and ovariectomized female rats helps in understanding gender differences in cardiac responses to isoprenaline (Borodzicz-Jażdżyk et al., 2020).
Pharmacokinetic-Pharmacodynamic Modelling
Studies have utilized isoprenaline for pharmacokinetic-pharmacodynamic modeling in rats, furthering understanding of drug actions and interactions (Steeg et al., 2007).
Myocardial Injury Biomarkers
A study on the dynamics of myocardial injury biomarkers during acute isoprenaline treatment in rats provided insights into cardiovascular responses to the drug (Gatarić et al., 2021).
Arrhythmogenesis
Research on isoprenaline's role in arrhythmogenesis highlighted how chronic stimulation with isoprenaline can facilitate ventricular arrhythmias, providing a deeper understanding of its impact on cardiac rhythm (Qin et al., 2013).
Electrochemical Analysis
Studies have focused on the electrochemical determination of isoprenaline in pharmaceutical and biological samples, which is vital for understanding its pharmacokinetics and dynamics (Ensafi et al., 2012).
properties
Product Name |
Isoprenaline sulfate |
|---|---|
Molecular Formula |
C11H19NO7S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
YTOSPBSEWLATJU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
Pictograms |
Irritant |
synonyms |
4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol Euspiran Hydrochloride, Isoproterenol Isadrin Isadrine Isoprenaline Isopropyl Noradrenaline Isopropylarterenol Isopropylnoradrenaline Isopropylnorepinephrine Isoproterenol Isoproterenol Hydrochloride Isoproterenol Sulfate Isuprel Izadrin Noradrenaline, Isopropyl Norisodrine Novodrin Sulfate, Isoproterenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



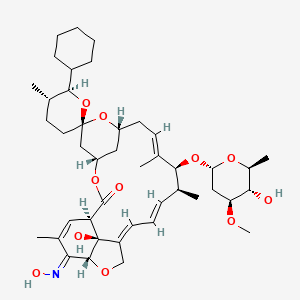
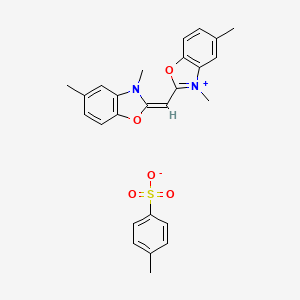
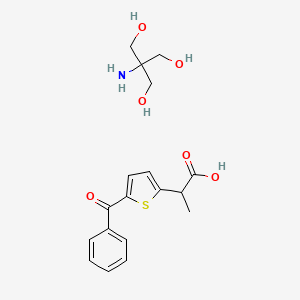
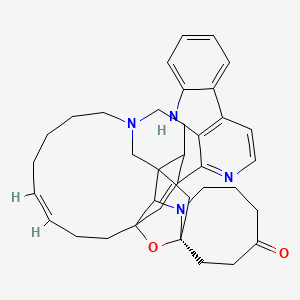
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)

![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)
